
1-(3-Chloro-4-fluorophenyl)pyrrolidine
Overview
Description
1-(3-Chloro-4-fluorophenyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 3-chloro-4-fluorophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
One common method involves the reaction of 3-chloro-4-fluoroaniline with a suitable pyrrolidine precursor under specific conditions to form the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and fluoro groups can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : The compound is being investigated for its potential as a therapeutic agent against various diseases, including cancer and bacterial infections. Its ability to inhibit specific enzymes makes it a candidate for developing new drugs targeting resistant strains of bacteria and cancer cells.
2. Antimicrobial Activity
- Inhibition of Bacterial Growth : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown effective inhibition of Pseudomonas aeruginosa, a pathogen known for antibiotic resistance, with an IC50 value of 14 µM.
3. Anti-inflammatory Potential
- COX Inhibition : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. IC50 values ranging from 19.45 µM to 42.1 µM have been reported for various derivatives against COX-1 and COX-2 enzymes.
Case Studies
Several studies have highlighted the biological activity of 1-(3-Chloro-4-fluorophenyl)pyrrolidine:
- Study on Antibacterial Efficacy : A focused library screening identified multiple hits among pyrrolidine derivatives that inhibited penicillin-binding protein 3 (PBP3) effectively. Structure-activity relationship (SAR) analysis revealed that specific substitutions significantly enhanced antibacterial activity.
- Evaluation of Cytotoxicity : Investigations into the cytotoxic effects of these compounds on eukaryotic cells indicated that most pyrrolidine derivatives exhibited low cytotoxicity at therapeutic concentrations, suggesting their potential as antibacterial agents without significant off-target effects.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
Compound | Target Bacteria | IC50 (µM) | Notes |
---|---|---|---|
This compound | Pseudomonas aeruginosa | 14 | Effective against resistant strains |
Pyrrolidine-2,3-dione derivative | Escherichia coli | 20 | Broad-spectrum activity |
Other cyclic imides | Various strains | Varies | General antimicrobial effects |
Table 2: Anti-inflammatory Activity of Pyrrolidine Derivatives
Compound | Target Enzyme | IC50 (µM) | Notes |
---|---|---|---|
Pyrrolidine derivative | COX-1 | 19.45 | Inhibitory effect |
Pyrrolidine derivative | COX-2 | 42.1 | Inhibitory effect |
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)pyrrolidine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)pyrrolidine: Lacks the fluorine substituent, which may affect its biological activity and chemical reactivity.
1-(4-Fluorophenyl)pyrrolidine: Lacks the chlorine substituent, leading to different properties and applications.
1-(3-Chloro-4-methylphenyl)pyrrolidine: Substitutes a methyl group for the fluorine, resulting in different steric and electronic effects. The uniqueness of this compound lies in the combined presence of both chlorine and fluorine substituents, which can influence its reactivity and interactions in various chemical and biological contexts.
Biological Activity
1-(3-Chloro-4-fluorophenyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables related to its biological activity, particularly focusing on its antimicrobial and anti-inflammatory properties.
The biological activity of pyrrolidine derivatives, including this compound, is largely attributed to their interaction with various biochemical pathways. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to varying binding modes to enantioselective proteins. This compound has been shown to influence multiple pathways, making it a versatile candidate for therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. Its derivatives have demonstrated significant activity against various bacterial strains:
- Inhibition of Pseudomonas aeruginosa : The compound has been shown to effectively inhibit penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa, with an IC50 value as low as 14 µM, indicating strong antibacterial properties.
- Broad-spectrum Activity : Research indicates that cyclic imide derivatives, including those related to this compound, exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity Data
Compound | Target Bacteria | IC50 (µM) | Notes |
---|---|---|---|
Compound A | Pseudomonas aeruginosa | 14 | Effective inhibition |
Compound B | Staphylococcus aureus | TBD | Under investigation |
This Compound | Broad-spectrum activity | TBD | Promising candidate |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrrolidine derivatives have also been extensively studied. These compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process:
- COX Inhibition : Various derivatives have shown IC50 values ranging from 19.45 µM to 42.1 µM against COX-1 and COX-2 enzymes, suggesting their potential as anti-inflammatory agents.
Table 2: Inhibition of COX Enzymes by Pyrrolidine Derivatives
Compound | COX Enzyme | IC50 (µM) | Notes |
---|---|---|---|
Pyrrolidine Derivative A | COX-1 | 19.45 | Moderate inhibition |
Pyrrolidine Derivative B | COX-2 | 31.4 | Significant inhibition |
This Compound | COX-1/COX-2 | TBD | Under investigation |
Case Studies
Several case studies have provided insights into the biological activity of pyrrolidine derivatives:
- Antibacterial Efficacy : A focused library screening identified multiple pyrrolidine derivatives that effectively inhibited PBP3. Structure-activity relationship (SAR) analyses revealed that specific substitutions enhanced antibacterial activity significantly .
- Cytotoxicity Evaluation : In vitro studies exploring the cytotoxic effects on eukaryotic cells indicated that most pyrrolidine derivatives exhibited low cytotoxicity at therapeutic concentrations, making them promising candidates for further development without significant off-target effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-Chloro-4-fluorophenyl)pyrrolidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen on the phenyl ring with pyrrolidine under basic conditions (e.g., NaOH in dichloromethane) . Optimization may require adjusting reaction time, temperature, or stoichiometry. Column chromatography (using silica gel with ethyl acetate/hexane gradients) is commonly employed for purification. Monitoring reaction progress via TLC and confirming purity via HPLC (≥95%) are critical .
Q. How should researchers characterize the structural and chemical properties of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm substituent positions on the phenyl and pyrrolidine rings.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray Crystallography : For absolute configuration determination (if crystalline derivatives are synthesized) .
- HPLC-PDA : To assess purity and detect trace impurities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.
- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies to mitigate environmental risks .
- Emergency Response : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous discharge .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions between theoretical and observed reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Hypothesis Testing : Compare computational models (DFT calculations for activation barriers) with empirical data (reaction yields under varying catalysts, e.g., Pd vs. Cu).
- Control Experiments : Systematically alter substituents (e.g., replacing Cl/F with other halogens) to isolate electronic vs. steric effects.
- Statistical Analysis : Use ANOVA to evaluate significance of variables (temperature, solvent polarity) on reaction outcomes .
Q. What strategies are effective for scaling up the synthesis of this compound while maintaining reproducibility?
- Methodological Answer :
- Process Simulation : Apply computational tools (Aspen Plus) to model heat transfer and mixing efficiency in batch reactors .
- In-line Analytics : Implement PAT (Process Analytical Technology) like FTIR for real-time monitoring of intermediate formation.
- Quality-by-Design (QbD) : Define critical process parameters (CPPs) and material attributes (CMAs) using factorial design experiments .
Q. How can conflicting data on the compound’s biological activity be reconciled across different assay systems?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., enzyme inhibition vs. cell-based assays) and apply normalization to account for variability in experimental conditions.
- Dose-Response Curves : Compare EC values across assays to identify assay-specific artifacts (e.g., solubility limitations in high-throughput screens).
- Orthogonal Validation : Confirm activity using unrelated techniques (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound derivatives?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bonding capacity to correlate structure with solubility or membrane permeability.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., GPCRs) to prioritize derivatives for synthesis.
- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to predict binding modes and affinity .
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-9-7-8(3-4-10(9)12)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEWSNZSVSTBSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650470 | |
Record name | 1-(3-Chloro-4-fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-33-2 | |
Record name | 1-(3-Chloro-4-fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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